9,9-Dihexylfluorene-2,7-diboronic acid
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Overview
Description
9,9-Dihexylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C25H36B2O4 . It is used as a reactant for Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene . It is also used as a building block for polyfluorene-based, light-emitting copolymers .
Molecular Structure Analysis
The molecular structure of 9,9-Dihexylfluorene-2,7-diboronic acid consists of a fluorene core with two hexyl chains attached at the 9,9-positions and two boronic acid groups attached at the 2,7-positions . The exact mass of the molecule is 422.2799700 g/mol .Chemical Reactions Analysis
9,9-Dihexylfluorene-2,7-diboronic acid can be used as a reactant in various reactions. These include Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,9-Dihexylfluorene-2,7-diboronic acid include a molecular weight of 422.2 g/mol, four hydrogen bond donors, four hydrogen bond acceptors, and twelve rotatable bonds . It is a solid with a melting point greater than 300 °C .Scientific Research Applications
Synthesis of Light-Emitting Carbazole-Based Copolymers
Synthesis of Pyrimidine-Fluorene Hybrid Systems
- Application Summary : This compound is used in the synthesis of new pyrimidine-fluorene hybrid systems . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .
- Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .
- Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .
Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore
- Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
- Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .
- Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .
Synthesis of New Pyrimidine- and Fluorene-Containing Oligo(Arylene)s
- Application Summary : This compound is used in the synthesis of new pyrimidine- and fluorene-containing oligo(arylene)s . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .
- Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .
- Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .
Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore
- Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
- Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .
- Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .
Future Directions
9,9-Dihexylfluorene-2,7-diboronic acid has potential applications in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore . It can also be used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .
properties
IUPAC Name |
(7-borono-9,9-dihexylfluoren-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWOJNOZWMHNTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403928 |
Source
|
Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dihexylfluorene-2,7-diboronic acid | |
CAS RN |
203927-98-4 |
Source
|
Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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